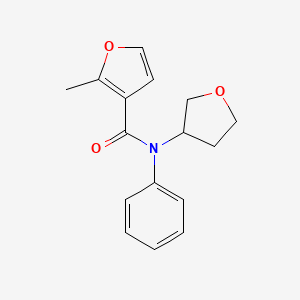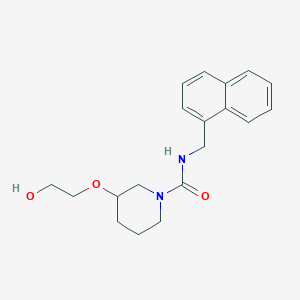
N-(4-fluorophenyl)-N-methyl-3-(4-methylpiperazin-1-yl)azepane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-fluorophenyl)-N-methyl-3-(4-methylpiperazin-1-yl)azepane-1-carboxamide, also known as FMPAC, is a chemical compound that has been studied extensively in the field of medicinal chemistry. It is a member of the azepane class of compounds, which have been shown to have a range of biological activities. FMPAC has been investigated for its potential as a therapeutic agent for a variety of conditions, including anxiety, depression, and addiction.
Mecanismo De Acción
The exact mechanism of action of N-(4-fluorophenyl)-N-methyl-3-(4-methylpiperazin-1-yl)azepane-1-carboxamide is not fully understood, but it is believed to act as a partial agonist at the 5-HT1A receptor, which is involved in the regulation of mood and anxiety. This compound has also been shown to modulate the activity of other neurotransmitter systems, including the dopaminergic and noradrenergic systems.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to increase levels of the neurotransmitter serotonin in the brain, which is involved in the regulation of mood and anxiety. This compound has also been shown to increase levels of the neurotransmitter dopamine, which is involved in the regulation of reward and motivation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(4-fluorophenyl)-N-methyl-3-(4-methylpiperazin-1-yl)azepane-1-carboxamide is that it has been shown to have anxiolytic and antidepressant effects in animal models, which makes it a potentially useful tool for studying the neurobiology of anxiety and depression. However, one limitation of this compound is that its exact mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments involving this compound.
Direcciones Futuras
There are several future directions for research on N-(4-fluorophenyl)-N-methyl-3-(4-methylpiperazin-1-yl)azepane-1-carboxamide. One area of interest is the development of more selective compounds that target specific neurotransmitter systems. Another area of interest is the investigation of the long-term effects of this compound on the brain and behavior. Additionally, this compound could be investigated for its potential as a treatment for other conditions, such as schizophrenia or post-traumatic stress disorder.
Métodos De Síntesis
The synthesis of N-(4-fluorophenyl)-N-methyl-3-(4-methylpiperazin-1-yl)azepane-1-carboxamide involves several steps, including the reaction of 4-fluoroaniline with acetic anhydride to form 4-fluoroacetanilide, which is then reacted with N-methyl-1,4-diazepane to form N-methyl-4-(4-fluorophenyl)azepane-1-carboxamide. This compound is then reacted with 4-methylpiperazine to form this compound.
Aplicaciones Científicas De Investigación
N-(4-fluorophenyl)-N-methyl-3-(4-methylpiperazin-1-yl)azepane-1-carboxamide has been studied extensively for its potential as a therapeutic agent. It has been shown to have anxiolytic and antidepressant effects in animal models, and has also been investigated for its potential as a treatment for addiction. This compound has been shown to modulate the activity of various neurotransmitter systems, including the serotonergic, dopaminergic, and noradrenergic systems.
Propiedades
IUPAC Name |
N-(4-fluorophenyl)-N-methyl-3-(4-methylpiperazin-1-yl)azepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29FN4O/c1-21-11-13-23(14-12-21)18-5-3-4-10-24(15-18)19(25)22(2)17-8-6-16(20)7-9-17/h6-9,18H,3-5,10-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBMNJOWVNODNDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2CCCCN(C2)C(=O)N(C)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[3-(2,3-Dihydro-1-benzofuran-5-yl)propylamino]cyclopropane-1-carboxamide](/img/structure/B7677853.png)

![4-[(4-Chloro-3-fluorophenyl)methylsulfonyl]-1-ethyl-1,4-diazepan-2-one](/img/structure/B7677865.png)
![5-[3-(1H-imidazol-2-ylsulfonyl)propyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B7677873.png)
![N-[(4-cyanophenyl)methyl]-4-(cyclopropanecarbonyl)-1,4-diazepane-1-carboxamide](/img/structure/B7677877.png)
![N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-4-fluoro-3-methoxybenzenesulfonamide](/img/structure/B7677880.png)

![[1-(2,2-difluoroethyl)pyrazol-3-yl]-(7-fluoro-3,4-dihydro-2H-1,5-benzothiazepin-5-yl)methanone](/img/structure/B7677899.png)
![5-[2-(Cyclopropylmethyl)-1,3-oxazol-4-yl]-3-(6-methoxypyridin-3-yl)-1,2,4-oxadiazole](/img/structure/B7677913.png)
![3-[(2-Methyl-1,2,4-triazol-3-yl)sulfonylmethyl]-5-thiophen-2-yl-1,2-oxazole](/img/structure/B7677923.png)

![N-[(4S)-8-methyl-3,4-dihydro-2H-chromen-4-yl]-2-pyrrolidin-1-ylethanesulfonamide](/img/structure/B7677941.png)


